[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-4-hydroxyindol-3-yl]-naphthalen-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JWH 073 4-hydroxyindole metabolite-d7: is a deuterated form of the JWH 073 4-hydroxyindole metabolite. This compound contains seven deuterium atoms at the 2, 2’, 3, 3’, 4, 4, and 4 positions . It is primarily used as an analytical reference standard for the quantification of JWH 073 4-hydroxyindole metabolite by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) .
Preparation Methods
The preparation of JWH 073 4-hydroxyindole metabolite-d7 involves the incorporation of deuterium atoms into the JWH 073 4-hydroxyindole metabolite. The synthetic route typically includes the following steps:
Synthesis of JWH 073: The initial step involves the synthesis of JWH 073, which is a mildly selective agonist of the central cannabinoid (CB1) receptor.
Hydroxylation: The next step involves the hydroxylation of JWH 073 to produce the 4-hydroxyindole metabolite.
Deuteration: Finally, the incorporation of deuterium atoms at specific positions is achieved through deuteration reactions.
Chemical Reactions Analysis
JWH 073 4-hydroxyindole metabolite-d7 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may involve reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can also undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO), as well as catalysts and specific temperature and pressure conditions .
Scientific Research Applications
JWH 073 4-hydroxyindole metabolite-d7 has several scientific research applications, including:
Mechanism of Action
The mechanism of action of JWH 073 4-hydroxyindole metabolite-d7 is related to its parent compound, JWH 073. JWH 073 is a mildly selective agonist of the central cannabinoid (CB1) receptor . The metabolite-d7 form is used primarily for analytical purposes and does not exert pharmacological effects directly. it aids in the study of the metabolic pathways and the detection of JWH 073 in biological samples .
Comparison with Similar Compounds
JWH 073 4-hydroxyindole metabolite-d7 can be compared with other similar compounds, such as:
JWH 015: Another synthetic cannabinoid with similar metabolic pathways.
JWH 018: A closely related compound that also undergoes hydroxylation to form metabolites.
JWH 073 5-hydroxyindole metabolite: Another hydroxylated metabolite of JWH 073.
The uniqueness of JWH 073 4-hydroxyindole metabolite-d7 lies in its deuterated form, which provides enhanced stability and precision in analytical measurements .
Properties
Molecular Formula |
C23H21NO2 |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-4-hydroxyindol-3-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C23H21NO2/c1-2-3-14-24-15-19(22-20(24)12-7-13-21(22)25)23(26)18-11-6-9-16-8-4-5-10-17(16)18/h4-13,15,25H,2-3,14H2,1H3/i1D3,2D2,3D2 |
InChI Key |
DKIVMJXJKHHIRO-NCKGIQLSSA-N |
SMILES |
CCCCN1C=C(C2=C1C=CC=C2O)C(=O)C3=CC=CC4=CC=CC=C43 |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C=C(C2=C1C=CC=C2O)C(=O)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CCCCN1C=C(C2=C1C=CC=C2O)C(=O)C3=CC=CC4=CC=CC=C43 |
Synonyms |
(1-butyl-(2,2,3,3,4,4,4-d7)-4-hydroxy-1H-indol-3-yl)(naphthalen-1-yl)-methanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.